1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide
Description
The compound 1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core linked to a 3,4-dihydroquinazolin-4-one moiety. Its structure includes a benzyl group at the pyrrolidine ring and a propylsulfanyl substituent at position 2 of the quinazolinone ring.
Properties
IUPAC Name |
1-benzyl-5-oxo-N-(4-oxo-2-propylsulfanylquinazolin-3-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-12-31-23-24-19-11-7-6-10-18(19)22(30)27(23)25-21(29)17-13-20(28)26(15-17)14-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZTZMHZNXHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 2640846-58-6 |
The compound features a complex structure that includes a pyrrolidine ring and a quinazoline moiety, which are both known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structures have been evaluated for their effects on A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxicity, where specific modifications led to enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Case Study: A549 Cell Line
In a controlled experiment, compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was assessed using the MTT assay. Notably, certain derivatives exhibited significant reductions in cell viability compared to the standard chemotherapeutic agent cisplatin. The most potent derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
Antimicrobial Activity
The antimicrobial properties of the compound were also investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited selective antimicrobial activity, suggesting that modifications to the chemical structure can enhance efficacy against resistant pathogens .
Screening Against Resistant Strains
In vitro tests were performed on various clinically significant pathogens. The results showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating the potential of these compounds as novel antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways that regulate cell growth and survival in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, contributing to its effectiveness against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s closest structural analogs involve modifications to its substituents, particularly at the quinazolinone’s sulfur-containing side chain. Below is a detailed analysis of key differences and implications:
Substituent Variants: Propylsulfanyl vs. Propargylsulfanyl
A critical comparison arises with the compound 1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide (BB80832, CAS: 2640957-70-4), which replaces the target compound’s propylsulfanyl group with a propargylsulfanyl (prop-2-yn-1-ylsulfanyl) group .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (Propylsulfanyl) | BB80832 (Propargylsulfanyl) |
|---|---|---|
| Molecular Formula | C₃H₇S substituent | C₃H₃S substituent |
| Molecular Weight | ~434.5 g/mol* | 432.49 g/mol |
| Bond Type | Single-bonded alkyl chain | Triple-bonded propargyl |
| Reactivity | Lower (saturated hydrocarbon) | Higher (unsaturated alkyne) |
| Synthetic Complexity | Moderate | Higher (due to alkyne) |
*Estimated based on BB80832’s formula (C₂₃H₂₀N₄O₃S) adjusted for propyl substitution.
The propargyl group introduces a reactive alkyne bond, which may enhance interactions with biological targets (e.g., covalent binding via Michael addition) but also increases oxidative instability.
Functional Group Impact on Bioactivity
While specific activity data for the target compound are unavailable, analogs like BB80832 highlight the role of substituents in modulating activity. For example:
- Propargylsulfanyl (BB80832) : The triple bond may enhance binding to cysteine residues in enzymes, a strategy employed in irreversible kinase inhibitors.
Table 2: Hypothetical Pharmacological Comparison
| Parameter | Propylsulfanyl Variant | Propargylsulfanyl Variant (BB80832) |
|---|---|---|
| Binding Affinity | Moderate | High (if covalent) |
| Metabolic Stability | High | Moderate (due to alkyne oxidation) |
| Toxicity Risk | Low | Higher (reactive intermediate risk) |
Research Findings and Strategic Considerations
Lumping Strategy for Structural Analogs
The lumping strategy, which groups compounds with similar structures for streamlined analysis, could apply here. For instance, propylsulfanyl and propargylsulfanyl variants might be lumped as "quinazolinone-pyrrolidine derivatives" in early-stage studies. However, their distinct reactivities necessitate separate evaluation in later stages to avoid oversimplification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
